

Application Notes: miR-140 as a Prognostic Biomarker in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MU140

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Introduction

MicroRNAs (miRNAs) are small, non-coding RNA molecules, approximately 22 nucleotides in length, that regulate gene expression post-transcriptionally.[1] Their dysregulation is a hallmark of many human cancers, where they can function as either oncogenes or tumor suppressors.[2][3][4] Emerging evidence highlights microRNA-140 (miR-140) as a significant tumor suppressor in various malignancies.[5] Its expression levels are frequently altered in tumor tissues, and these changes have been correlated with clinical outcomes, making miR-140 a promising candidate for a prognostic biomarker.[6][7] These application notes provide a summary of the prognostic value of miR-140, its associated signaling pathways, and a detailed protocol for its quantification in clinical samples.

Prognostic Significance of miR-140

A meta-analysis involving 1,386 participants across 12 studies demonstrated that elevated miR-140 expression is strongly correlated with improved overall survival (OS) in cancer patients.[6] Conversely, low levels of miR-140 are associated with advanced tumor-node-metastasis (TNM) stage, poorer histological grade, and positive lymph node metastasis.[6] The prognostic value of miR-140 varies across different cancer types.

Table 1: Summary of miR-140 Prognostic Significance Across Various Cancers

Cancer Type	Finding	Prognostic Implication	Key Statistic (HR or OR)	Reference
Pan-Cancer	High miR-140 Expression	Favorable Overall Survival (OS)	HR = 0.728 (95% CI = 0.601-0.882)	[6]
Low miR-140 Expression	Advanced TNM Stage	OR = 0.420 (95% CI = 0.299-0.590)	[6]	
Low miR-140 Expression	Worse Histologic Grade	OR = 0.410 (95% CI = 0.261-0.643)	[6]	
Low miR-140 Expression	Lymph Node Metastasis	OR = 0.341 (95% CI = 0.144-0.807)	[6]	
Digestive System Cancers	High miR-140 Expression	Better Overall Survival (OS)	HR = 0.675 (95% CI = 0.538-0.848)	[6]
Head and Neck Cancers	High miR-140 Expression	Better Overall Survival (OS)	HR = 0.603 (95% CI = 0.456-0.797)	[6]
Breast Cancer	High miR-140-3p Expression	Improved Survival	-	[7]
Progressive Downregulation	Correlates with Increasing Tumor Grade	-	[5]	
Multiple Cancers	Low miR-140-3p Expression	Poor Prognosis in KIRP, BLCA, PRAD, STAD, LUAD, KIRC, READ, THYM, CESC	-	[8]

HR = Hazard Ratio; OR = Odds Ratio; CI = Confidence Interval. An $HR < 1$ or $OR < 1$ indicates a favorable outcome for the specified group (e.g., low miR-140 group having a lower odds of being at an early TNM stage).

Signaling Pathways and Mechanism of Action

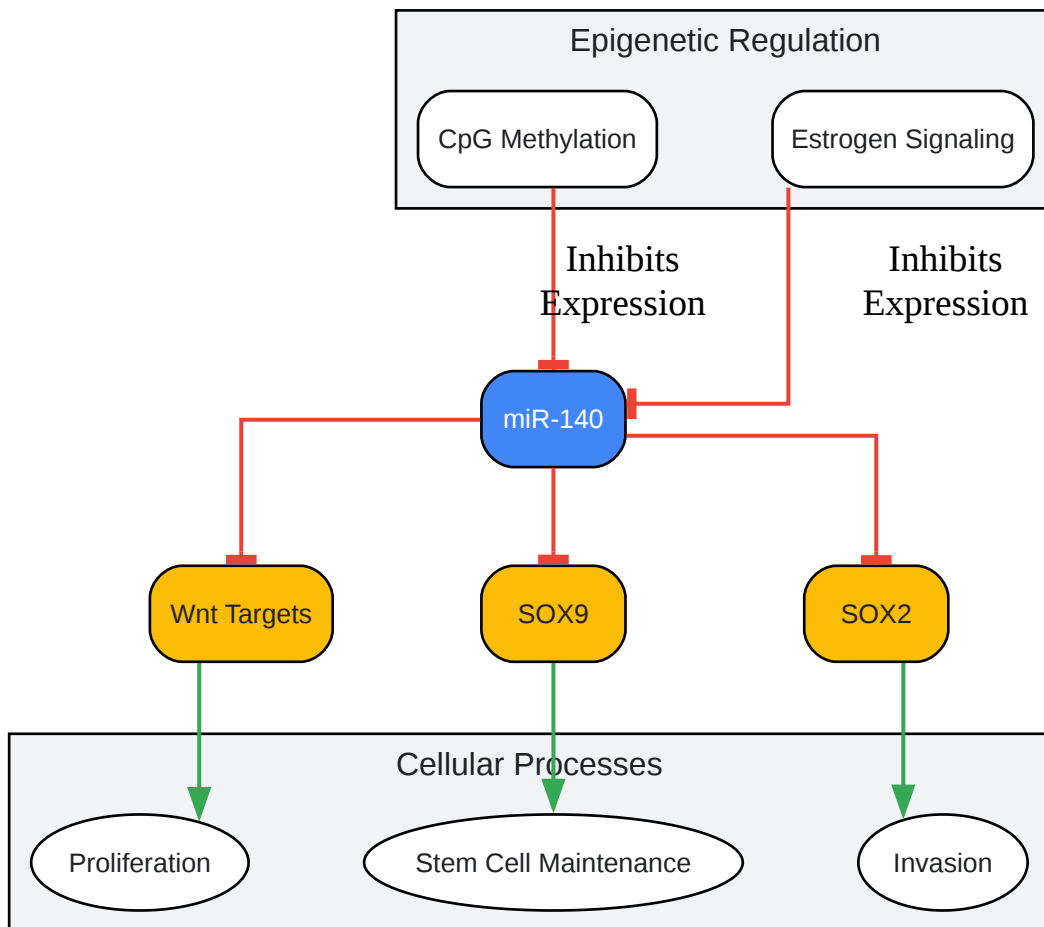
miR-140 exerts its tumor-suppressive functions by targeting and inhibiting the expression of multiple oncogenes. In breast cancer, miR-140 has been shown to play a crucial role in regulating cancer stem cell pathways, which are fundamental to tumor initiation and progression.[\[5\]](#)

Key signaling pathways regulated by miR-140 include:

- **Wnt Signaling:** By targeting key components of the Wnt pathway, miR-140 can inhibit processes that lead to cancer cell proliferation and maintenance of a stem-cell-like state.
- **SOX2 & SOX9 Pathways:** miR-140 directly targets SOX2 and SOX9, which are critical transcription factors for maintaining stem cell properties. Downregulation of miR-140 leads to their overexpression, promoting cancer stem cell populations and tumor progression.[\[5\]](#)

Downregulation of miR-140 in tumors can occur via several mechanisms, including epigenetic silencing through CpG island methylation and regulation by estrogen response elements in its promoter region.[\[5\]](#)

miR-140 Tumor Suppressor Pathway

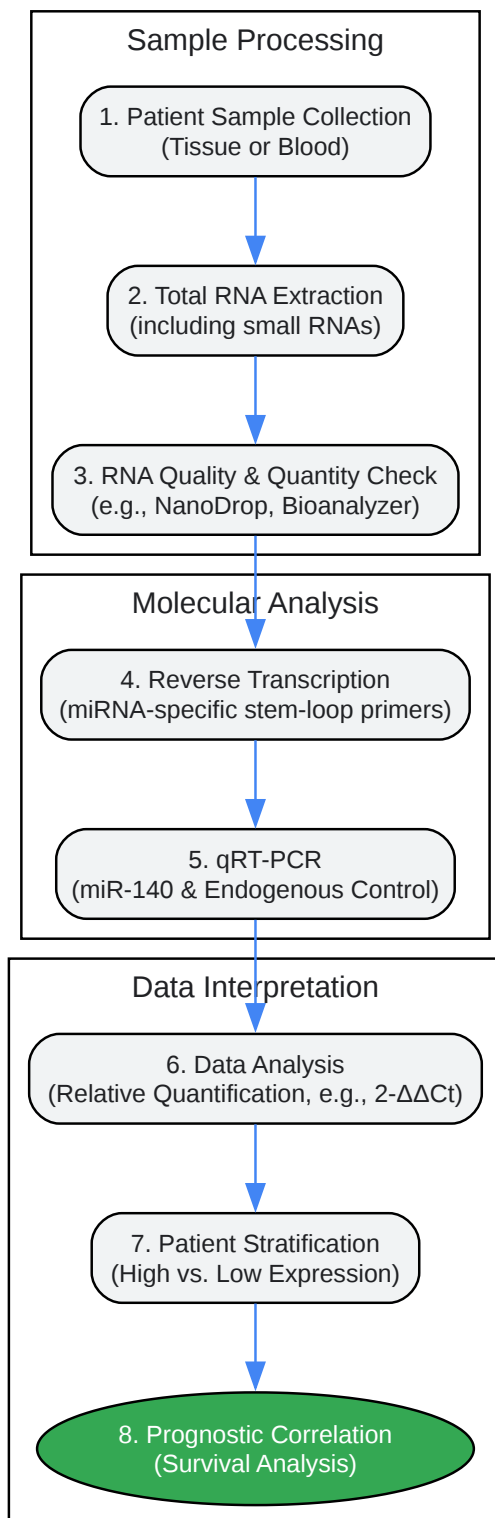
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Caption: miR-140 signaling pathway in cancer.

Protocols for Quantification of miR-140

The following protocols provide a generalized workflow for the quantification of miR-140 expression from either fresh-frozen tissue or serum/plasma samples using stem-loop reverse transcription followed by quantitative real-time PCR (qRT-PCR).

Workflow for miR-140 Prognostic Analysis

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Caption: Experimental workflow for miR-140 biomarker analysis.

Protocol 1: Total RNA Extraction

A. From Fresh-Frozen Tissue

- **Homogenization:** Homogenize 20-30 mg of frozen tissue in 1 mL of a phenol-based lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
- **Phase Separation:** Add 200 μ L of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- **RNA Precipitation:** Transfer the upper aqueous phase to a new tube. Add 500 μ L of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- **RNA Wash:** Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Resuspension:** Air-dry the pellet for 5-10 minutes and resuspend in 20-50 μ L of RNase-free water.

B. From Serum/Plasma It is recommended to use a commercial kit designed for circulating miRNA extraction for optimal yield and purity.

- **Lysis:** Mix 200 μ L of serum or plasma with the lysis buffer provided in the kit. Spike in a synthetic miRNA (e.g., cel-miR-39) to serve as an external control for extraction efficiency.
- **Purification:** Follow the manufacturer's protocol, which typically involves a combination of phenol-chloroform extraction and column-based purification to isolate total RNA, including the small miRNA fraction.
- **Elution:** Elute the RNA in 15-30 μ L of RNase-free water.

Protocol 2: Stem-Loop Reverse Transcription (RT)

- **Reaction Mix:** Prepare the RT reaction mix on ice. For a 15 μ L reaction:
 - Total RNA: 10-100 ng (or 5 μ L of RNA eluate from serum)

- miR-140 specific stem-loop RT primer (10 μ M): 1 μ L
- Endogenous control RT primer (e.g., U6 snRNA, RNU48) (10 μ M): 1 μ L
- 10 mM dNTP Mix: 0.5 μ L
- MultiScribe™ Reverse Transcriptase (50 U/ μ L): 1 μ L
- 10X RT Buffer: 1.5 μ L
- RNase Inhibitor (20 U/ μ L): 0.2 μ L
- Nuclease-free water: to 15 μ L
- Incubation: Gently mix and run the reaction in a thermal cycler with the following program:
 - 16°C for 30 minutes
 - 42°C for 30 minutes
 - 85°C for 5 minutes
 - Hold at 4°C
- Storage: The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

- Reaction Mix: Prepare the qPCR reaction mix on ice. For a 20 μ L reaction per well:
 - 2X TaqMan™ Universal PCR Master Mix or similar SYBR Green mix: 10 μ L
 - 20X TaqMan™ MicroRNA Assay (contains specific forward/reverse primers and probe): 1 μ L
 - RT product (cDNA): 1.5 μ L
 - Nuclease-free water: 7.5 μ L

- **Plate Setup:** Pipette the mix into a 96-well or 384-well PCR plate. Run separate reactions for the target miRNA (miR-140) and the endogenous control (e.g., U6). Include no-template controls for each primer set.
- **Thermal Cycling:** Run the plate on a real-time PCR instrument with a standard program:
 - **Enzyme Activation:** 95°C for 10 minutes
 - **40 Cycles:**
 - **Denaturation:** 95°C for 15 seconds
 - **Annealing/Extension:** 60°C for 60 seconds

Protocol 4: Data Analysis and Interpretation

- **Relative Quantification:** Use the comparative Ct ($2^{-\Delta\Delta Ct}$) method for relative quantification of miR-140 expression.
 - **ΔCt :** Normalize the Ct value of miR-140 to the endogenous control: $\Delta Ct = Ct(miR-140) - Ct(Endogenous\ Control)$
 - **$\Delta\Delta Ct$:** Normalize the ΔCt of the tumor sample to a calibrator (e.g., pooled normal adjacent tissue samples or the average ΔCt of the patient cohort): $\Delta\Delta Ct = \Delta Ct(Tumor\ Sample) - \Delta Ct(Calibrator)$
 - **Fold Change:** Calculate the relative expression: $Fold\ Change = 2^{(-\Delta\Delta Ct)}$
- **Patient Stratification:** Dichotomize patients into "high" and "low" miR-140 expression groups using a cutoff value, typically the median or mean expression level across the cohort.
- **Prognostic Assessment:** Correlate the expression groups with clinical outcome data (e.g., overall survival, disease-free survival) using Kaplan-Meier survival analysis and log-rank tests.

Clinical Application and Future Directions

The quantification of miR-140 holds significant potential for clinical application. As a stable molecule detectable in both tissue and body fluids, it is a suitable candidate for a minimally invasive liquid biopsy.[9][10] Low miR-140 levels could identify patients at higher risk of disease progression, lymph node metastasis, and poor survival.[6][8] This information could guide treatment decisions, helping to stratify patients for more aggressive therapies or for inclusion in clinical trials targeting the pathways regulated by miR-140.

Standardized protocols for sample handling and analysis are crucial for its implementation in clinical practice.[11] Further validation in large, prospective clinical cohorts is necessary to establish definitive expression cutoffs and confirm its utility as a standalone or panel-based prognostic biomarker for specific cancer types.

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- To cite this document: BenchChem. [Application Notes: miR-140 as a Prognostic Biomarker in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193150#application-of-mir-140-as-a-biomarker-for-cancer-prognosis]

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